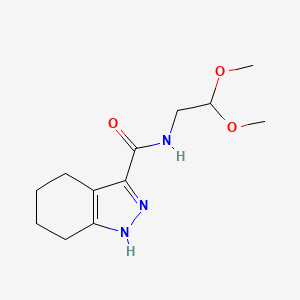

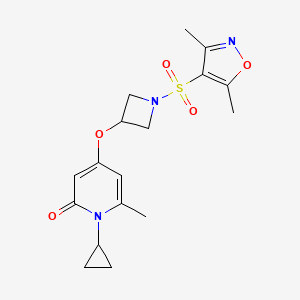

![molecular formula C17H18N6 B2848446 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900888-79-1](/img/structure/B2848446.png)

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that integrates three different ring systems: pyrazole, triazole, and pyrimidine

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . The compound’s interaction with CDK2 also induces apoptosis within cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties

Result of Action

The compound exhibits significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound's synthesis typically involves multi-step procedures. A common approach begins with the construction of the pyrazole ring followed by the integration of the triazole and pyrimidine rings. Typical reaction conditions involve:

Reagents: Hydrazine, substituted aldehydes or ketones, nitriles.

Catalysts: Acidic or basic catalysts to facilitate ring formation.

Solvents: Organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is crucial. This often includes:

High-pressure reactors: To increase yield and reaction rates.

Flow chemistry: To ensure consistent and scalable synthesis.

Purification methods: Such as recrystallization, chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

The compound primarily undergoes the following types of reactions:

Oxidation: Where the molecule's electron-rich rings can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Functional groups within the compound can be reduced using agents like sodium borohydride.

Substitution: The aromatic hydrogen atoms can be substituted using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl halides under Friedel-Crafts conditions.

Major Products

Depending on the reaction, the primary products can include:

Oxidation products with increased functional group density.

Reduced analogs with altered hydrogenation states.

Substituted derivatives with various functional groups attached.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is explored for its ability to participate in complex chemical reactions and as an intermediate in the synthesis of other compounds.

Biology and Medicine

This compound's unique structure makes it a candidate for biological activity screening. It's particularly examined for its potential to inhibit or activate specific enzymes or receptors, making it valuable in drug development for conditions such as:

Cancer: Inhibiting tumor growth pathways.

Inflammatory diseases: Modulating immune response.

Neurological disorders: Targeting specific neural receptors.

Industry

In industrial applications, it can be utilized in the development of specialized materials, dyes, or as a precursor in the synthesis of other high-value chemicals.

Comparaison Avec Des Composés Similaires

Compared to other heterocyclic compounds, this compound's uniqueness lies in its specific ring structure and the presence of tert-butyl and methyl substituents, which enhance its stability and biological activity.

Similar Compounds

Pyrazolo[3,4-d]pyrimidine:

Triazolo[4,3-b]pyridazine: Known for its role in medicinal chemistry with distinct biological activities.

7-Azabenzimidazole:

This article just scratches the surface. Got more questions or need something more specific? Let's dive deeper.

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWPAGPIOUOILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

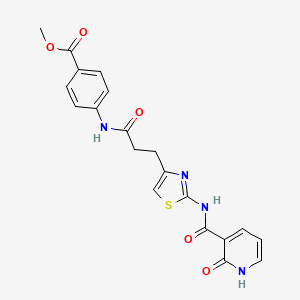

![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

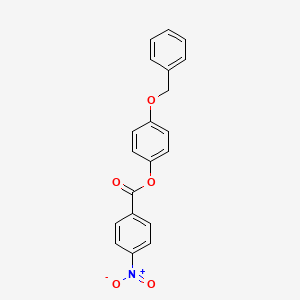

![9-(3-chlorophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848368.png)

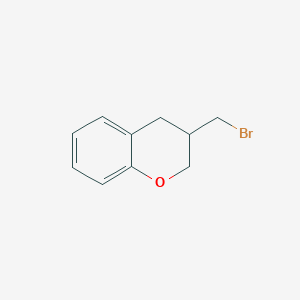

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2848370.png)

![4-[(4-Phenoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2848380.png)

![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)

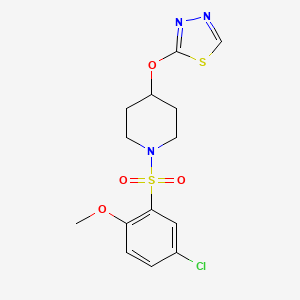

![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2848385.png)

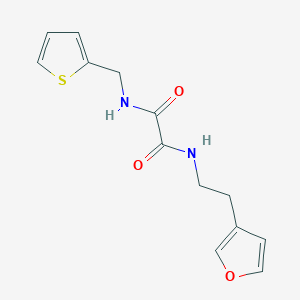

![5-[2-(2-chloro-6-fluorophenyl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2848386.png)